3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Description
3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is widely used as a green phosphorescent dopant in highly-efficient light emitting diode (led) displays . This suggests that its primary targets could be the light-emitting components of these devices.
Mode of Action
The compound interacts with its targets by emitting green light when used as a dopant in OLED and TADF-OLED devices . This is likely due to the energy transitions within the compound’s molecular structure, which result in the emission of light at a specific wavelength.
Pharmacokinetics
Its solubility in chloroform, dichloromethane, and toluene suggests that it could be well-distributed in environments where these solvents are present.
Result of Action
The primary result of this compound’s action is the emission of green light when used as a dopant in OLED and TADF-OLED devices . This makes it valuable in the production of highly-efficient light-emitting diode (LED) displays.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of the solvents in which it is soluble can affect its distribution and, consequently, its efficacy as a dopant . .
Properties
IUPAC Name |
2-(2,3-dihydroxypropyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-11-3-5-12(6-4-11)21-7-8-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)9-13(25)10-24/h3-6,13,24-25H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYCQPYLUFGFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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